molecular formula C8H5Cl2NS B3025026 3,4-Dichlorobenzyl thiocyanate CAS No. 2082-67-9

3,4-Dichlorobenzyl thiocyanate

Cat. No.: B3025026
CAS No.: 2082-67-9
M. Wt: 218.1 g/mol
InChI Key: TYOSYBTXMFSKGI-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzyl thiocyanate is a compound with the molecular formula C8H5Cl2NS . It is commonly used in various scientific research fields.


Synthesis Analysis

The synthesis of thiocyanates, such as this compound, can be achieved through various methods including nucleophilic reaction, electrophilic reaction, and free radical reaction . A specific example of a synthesis strategy involves a free radical reaction pathway initiated by AIBN to construct the benzylic sp3 C–SCN bond .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 sulfur atom . The average mass of the molecule is 218.103 Da .


Chemical Reactions Analysis

Thiocyanates, including this compound, are common in natural products, synthetic drugs, and bioactive molecules . They can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .

Scientific Research Applications

Antimitotic Agent and Microtubule Morphology Alteration

3,4-Dichlorobenzyl thiocyanate (DCBT) exhibits properties as an antimitotic agent, causing reorganization of microtubules in cells. It specifically inhibits tubulin polymerization and binds to tubulin after prolonged incubation, indicating a particular interaction with this protein. This effect is significant in understanding the cellular mechanisms related to microtubule assembly and disassembly, which are crucial in cell division and cancer research (Abraham et al., 1986).

Mechanism of Action in Tubulin Alkylation

Further research on DCBT reveals its mechanism of action as a sulfhydryl alkylating agent, forming a mixed disulfide bond with protein sulfhydryl groups. This interaction predominantly affects beta-tubulin, a critical component of microtubules, suggesting a specific cellular target for this compound. The alkylation of tubulin by DCBT and its subsequent effects on microtubule dynamics offer insights into potential therapeutic applications in diseases related to microtubule dysfunction (Bai et al., 1989).

Electrophilic Thiocyanation in Organic Synthesis

DCBT is involved in electrophilic thiocyanation processes, a key reaction in organic chemistry. This application is pivotal in the synthesis of various organic compounds, including pharmaceuticals and materials with specific functional properties. The process showcases the versatility of DCBT in contributing to the development of new chemical entities (Yadav et al., 2005).

Ultrasound-Assisted Thiocyanation

DCBT is also utilized in ultrasound-assisted thiocyanation, a method enhancing the rate of reactions in organic synthesis. This technique demonstrates the role of DCBT in innovative chemical synthesis methodologies, contributing to more efficient and sustainable chemical processes (Memarian et al., 2008).

Colorimetric Method in Molybdenum Determination

In analytical chemistry, DCBT is used in colorimetric methods for determining molybdenum in soils, indicating its application in environmental analysis and soil science. This application is crucial for monitoring and managing soil health and fertility (Williams, 1955).

Future Directions

Thiocyanates, including 3,4-Dichlorobenzyl thiocyanate, have broad application prospects . They are common in natural products, synthetic drugs, and bioactive molecules, and many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research will likely focus on improving the efficiency and environmental friendliness of thiocyanate synthesis .

Properties

IUPAC Name

(3,4-dichlorophenyl)methyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c9-7-2-1-6(3-8(7)10)4-12-5-11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOSYBTXMFSKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-Dichlorobenzyl thiocyanate
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3,4-Dichlorobenzyl thiocyanate
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3,4-Dichlorobenzyl thiocyanate
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